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5-Aza-2'-deoxy Cytidine Diphosphate

DNA methylation Epigenetic therapy Nucleic acid incorporation specificity

5-Aza-2'-deoxy Cytidine Diphosphate (5-aza-dCDP; C₈H₁₄N₄O₁₀P₂; MW 388.17) is the diphosphate metabolite of the clinically approved DNA methyltransferase (DNMT) inhibitor decitabine (5-aza-2'-deoxycytidine, DAC). As the penultimate intermediate in the intracellular activation cascade—decitabine → 5-aza-dCMP → 5-aza-dCDP → 5-aza-dCTP—this compound occupies a critical metabolic branch point that controls the flux toward the pharmacologically active triphosphate species.

Molecular Formula C₈H₁₄N₄O₁₀P₂
Molecular Weight 388.17
Cat. No. B1157381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aza-2'-deoxy Cytidine Diphosphate
Synonyms4-Amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-one Diphosphate;  2-Desoxy-5-azacytidine Diphosphate;  2’-Deoxy-5-azacytidine Diphosphate;  DAC Diphosphate;  Dacogen Diphosphate;  Decitabine Diphosphate;  NSC 127716 Diphosphate;  β-Decita
Molecular FormulaC₈H₁₄N₄O₁₀P₂
Molecular Weight388.17
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Aza-2'-deoxy Cytidine Diphosphate: Procurement-Relevant Chemical Identity and Pharmacological Context


5-Aza-2'-deoxy Cytidine Diphosphate (5-aza-dCDP; C₈H₁₄N₄O₁₀P₂; MW 388.17) [1] is the diphosphate metabolite of the clinically approved DNA methyltransferase (DNMT) inhibitor decitabine (5-aza-2'-deoxycytidine, DAC). As the penultimate intermediate in the intracellular activation cascade—decitabine → 5-aza-dCMP → 5-aza-dCDP → 5-aza-dCTP—this compound occupies a critical metabolic branch point that controls the flux toward the pharmacologically active triphosphate species [2]. The diphosphate form is also the product of ribonucleotide reductase-mediated conversion of azacitidine diphosphate (5-aza-CDP), linking the ribonucleoside and deoxyribonucleoside DNMT inhibitor pathways [3]. Understanding the properties of 5-aza-dCDP is essential for laboratories quantifying intracellular drug metabolism, developing resistance biomarkers, or requiring a defined intermediate for enzymatic studies.

Why 5-Aza-2'-deoxy Cytidine Diphosphate Cannot Be Replaced by the Parent Nucleoside or Alternative Phosphorylated Forms


Substituting 5-aza-dCDP with decitabine (the unphosphorylated prodrug), the triphosphate (5-aza-dCTP), or azacitidine-derived intermediates introduces distinct experimental variables. Decitabine requires sequential phosphorylation by deoxycytidine kinase (DCK) and nucleotide kinases—enzymes whose expression varies widely across cell types and disease states—making intracellular 5-aza-dCTP levels unpredictable when starting from the nucleoside [1][2]. The triphosphate (5-aza-dCTP) is actively hydrolyzed by DCTPP1, a nucleotide pool sanitizing enzyme that degrades modified dNTPs with kinetic efficiency comparable to its natural substrate dCTP, thereby limiting DNA incorporation and DNMT inhibition; the diphosphate is not a DCTPP1 substrate, conferring differential metabolic stability [3]. Azacitidine-derived intermediates require an additional ribonucleotide reductase step that converts only ~10–20% of the ribonucleoside diphosphate pool to the deoxy form, introducing a substantial and often unaccounted-for efficiency loss [4]. These metabolic gatekeeping steps mean that the diphosphate form cannot be assumed equivalent to any other analog in the pathway when precise control of intracellular nucleotide pools is required.

Quantitative Differentiation Evidence for 5-Aza-2'-deoxy Cytidine Diphosphate Against Key Comparators


DNA-Exclusive Incorporation Versus Azacitidine: 100% DNA Incorporation of the Deoxy Pathway Compared to 80–90% RNA Incorporation for the Ribonucleoside Analog

The deoxycytidine pathway terminating in 5-aza-dCTP (derived from 5-aza-dCDP phosphorylation) results in exclusive incorporation into DNA. In contrast, azacitidine (5-azacytidine), a ribonucleoside analog, is incorporated 80–90% into RNA and only 10–20% into DNA [1]. This quantitative difference in nucleic acid incorporation specificity produces distinct transcriptomic effects: equitoxic doses of decitabine and azacitidine in HL-60 and T24 cells showed that azacitidine caused more acute RNA downregulation and miRNA suppression, while decitabine produced more stable heritable gene upregulation [2].

DNA methylation Epigenetic therapy Nucleic acid incorporation specificity

DNA Polymerase α Substrate Affinity: 5-Aza-dCTP Km of 3.0 μM Versus Native dCTP Km of 2.0 μM

The triphosphate product of 5-aza-dCDP phosphorylation, 5-aza-dCTP, is incorporated into DNA by mammalian DNA polymerase α with an apparent Km of 3.0 μM, compared to 2.0 μM for the natural substrate dCTP [1]. The Vmax for 5-aza-dCTP was only slightly lower than that for dCTP, demonstrating that the analog serves as a highly efficient substrate for the replicative polymerase. Furthermore, 5-aza-dCTP acts as a weak competitive inhibitor with a Ki of 4.3 μM with respect to dCTP. Incorporation follows Watson-Crick base pairing rules, as evidenced by incorporation into poly(dIC) but not poly(dAT) templates [1].

DNA replication Nucleotide analog incorporation DNA polymerase alpha

HIV-1 Reverse Transcriptase Incorporation: 5-Aza-dCTP Is ≥10,000-Fold More Efficient Than 5-Aza-CTP

In HIV-1 reverse transcriptase incorporation assays, 5-aza-dCTP (derived from 5-aza-dCDP phosphorylation) was incorporated at least 10,000-fold more efficiently than the ribonucleotide form 5-aza-CTP [1]. Intracellular LC-MS/MS analysis confirmed that cells treated with equivalent effective concentrations of 5-azacytidine or decitabine achieved comparable levels of 5-aza-dCTP, demonstrating that the ribonucleotide reductase step converting 5-aza-CDP to 5-aza-dCDP is rate-limiting and saturable [1]. This massive discrimination by HIV-1 RT establishes the diphosphate as the critical metabolic gatekeeper that determines whether azacytidine can exert antiviral lethal mutagenesis.

HIV mutagenesis Reverse transcriptase Nucleotide analog selectivity

DCTPP1 Nucleotidohydrolase Substrate Specificity: 5-Aza-dCTP Is Hydrolyzed; 5-Aza-dCDP Is Not a Substrate

The human nucleotide pool sanitizing enzyme DCTPP1 (deoxycytidine triphosphate pyrophosphatase 1) hydrolyzes the triphosphate form of decitabine (5-aza-dCTP) with kinetic efficiency comparable to its natural substrate dCTP, thereby preventing decitabine-induced global DNA demethylation [1]. Critically, DCTPP1 specifically targets nucleoside triphosphates and does not hydrolyze nucleoside diphosphates [2]. Consequently, 5-aza-dCDP is not a substrate for this resistance-conferring enzyme, meaning that the diphosphate pool is protected from DCTPP1-mediated depletion. This differential susceptibility to nucleotide pool sanitization represents a metabolic stability advantage of the diphosphate form over the triphosphate.

Nucleotide metabolism Drug resistance DCTPP1 hydrolase

Azacitidine-to-Decitabine Metabolic Conversion Bottleneck: Only 10–20% of Aza-CTP Is Reduced to 5-Aza-dCDP by Ribonucleotide Reductase

In cells treated with azacitidine, the ribonucleotide reductase (RNR) step that converts 5-aza-CDP to 5-aza-dCDP is a significant metabolic bottleneck: only approximately 10–20% of the intracellular aza-CTP pool is reduced to the deoxy form (aza-dCDP) [1]. This means that when azacitidine is used as the starting material, 80–90% of the phosphorylated drug remains in the ribonucleotide pool and is directed toward RNA incorporation rather than DNA incorporation and DNMT inhibition. In contrast, decitabine-derived and directly sourced 5-aza-dCDP bypass this inefficient RNR step entirely. The clinical implications are substantial: decitabine (median survival 7.0 months) and azacitidine showed different clinical efficacy profiles in AML/MDS trials, attributed in part to differences in their metabolic activation pathways [2].

Prodrug metabolism Ribonucleotide reductase Pharmacokinetics

Optimal Procurement and Application Scenarios for 5-Aza-2'-deoxy Cytidine Diphosphate


Intracellular Nucleotide Pool Analysis and Pharmacokinetic Modeling of Decitabine Activation

Quantitative LC-MS/MS methods for measuring decitabine metabolites in clinical samples require authentic 5-aza-dCDP as a reference standard for calibrating intracellular diphosphate pools. The patent literature explicitly describes methods for distinguishing 5-aza-dCDP from 5-aza-dCMP and 5-aza-dCTP using porous graphite chromatographic separation coupled with tandem mass spectrometry, enabling precise pharmacokinetic modeling of decitabine activation kinetics [1]. Because the diphosphate pool size directly influences the rate of 5-aza-dCTP formation, accurate quantification of 5-aza-dCDP is essential for understanding inter-patient variability in drug response.

Bypassing Rate-Limiting Metabolic Steps in Enzymatic Studies of Ribonucleotide Reductase and Nucleotide Kinases

The ribonucleotide reductase (RNR)-mediated conversion of 5-aza-CDP to 5-aza-dCDP is a major rate-limiting and saturable step that constrains azacitidine's DNA-directed activity to only 10–20% of its intracellular nucleotide pool [1]. By sourcing 5-aza-dCDP directly, investigators studying nucleoside diphosphate kinase (NDK) kinetics or DNA polymerase incorporation can bypass this bottleneck, ensuring that the substrate pool is not limited by RNR activity. This is particularly relevant for in vitro reconstitution assays where defined nucleotide concentrations are required to establish kinetic parameters [2].

DNMT Inhibition Studies Requiring DNA-Specific Epigenetic Modulation Without RNA Confounding

In experimental systems where RNA incorporation of azanucleosides confounds phenotype interpretation—such as transcriptome-wide analyses of epigenetic drug effects—the deoxy pathway (5-aza-dCDP → 5-aza-dCTP) provides exclusive DNA incorporation with no detectable RNA incorporation [1][2]. This is critical for studies attempting to isolate DNA methylation-dependent effects from RNA-mediated cytotoxicity or translational inhibition. Procurement of the diphosphate intermediate supports enzymatic synthesis of the triphosphate for controlled DNA polymerase incorporation assays with hemimethylated DNA templates, directly demonstrating DNMT trapping and inhibition [2].

DCTPP1-Mediated Drug Resistance Mechanism Investigation

The nucleotidohydrolase DCTPP1 degrades 5-aza-dCTP but not 5-aza-dCDP, making the diphosphate a key tool for dissecting resistance mechanisms [1]. In cell lines with elevated DCTPP1 expression, decitabine efficacy is attenuated because the triphosphate is hydrolyzed before DNA incorporation. Using 5-aza-dCDP in combination with NDK and DNA polymerase in reconstituted systems allows researchers to study the competition between DCTPP1-mediated degradation and polymerase-mediated incorporation without the confounding variable of upstream kinase activity. This application supports the development of DCTPP1 inhibitor combination strategies to enhance decitabine sensitivity.

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